(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one

Catalog No.
S13978098
CAS No.
M.F
C13H20O2
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4....

Product Name

(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one

IUPAC Name

(E)-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl]but-3-en-2-one

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C13H20O2/c1-9(14)5-6-10-12(2,3)8-7-11-13(10,4)15-11/h5-6,10-11H,7-8H2,1-4H3/b6-5+/t10-,11+,13-/m1/s1

InChI Key

ODMUHAHUBCUABS-AJKHXVQNSA-N

Canonical SMILES

CC(=O)C=CC1C(CCC2C1(O2)C)(C)C

Isomeric SMILES

CC(=O)/C=C/[C@H]1[C@@]2([C@@H](O2)CCC1(C)C)C

The compound (3E)-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one is a bicyclic compound characterized by a unique structure that integrates a seven-membered ring with an oxabicyclo framework. This compound is notable for its specific stereochemistry, which contributes to its potential biological activities and applications in various fields. The presence of the trimethyl group and the butenone moiety enhances its reactivity and interaction with biological systems.

Due to its functional groups:

  • Michael Addition: The α,β-unsaturated carbonyl group of the butenone can undergo nucleophilic attack by various nucleophiles.
  • Aldol Condensation: Under basic conditions, it can react with aldehydes or ketones to form β-hydroxy ketones.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying the compound for further applications or studies.

Research indicates that compounds similar to (3E)-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Antioxidant Activity: The structural features may contribute to free radical scavenging.
  • Potential Anticancer Activity: Preliminary studies suggest activity against certain cancer cell lines.

These activities warrant further investigation into the compound's mechanisms of action and therapeutic potential.

Synthesis of (3E)-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one can be achieved through several methods:

  • Starting from Natural Products: Utilizing natural terpenes as starting materials can lead to the desired bicyclic structure through cyclization reactions.
  • Total Synthesis Approaches: Multi-step synthetic routes involving functional group transformations and stereoselective reactions are common.
  • Use of Catalysts: Employing chiral catalysts can enhance the stereoselectivity during synthesis.

Each method presents unique advantages and challenges in terms of yield and purity.

The applications of this compound span several domains:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development.
  • Agriculture: Potential use as a natural pesticide or herbicide due to antimicrobial properties.
  • Flavor and Fragrance Industry: Its unique scent profile may be utilized in perfumery or flavoring agents.

Ongoing research may uncover additional applications based on its chemical properties.

Studies investigating the interactions of (3E)-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action:

  • Binding Affinity Studies: Assessing how well the compound binds to target receptors or enzymes.
  • In Vitro Assays: Evaluating effects on cell viability and proliferation in various cell lines.
  • In Vivo Studies: Exploring therapeutic effects in animal models.

These studies help elucidate the pharmacological profile of the compound.

Several compounds share structural similarities with (3E)-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one, including:

Compound NameStructureUnique Features
(±)-1,7,7-trimethyl-3-(4-methylphenyl)methylene)bicyclo[2.2.1]heptan-2-oneBicyclicAromatic substitution
(1R, 4S)-1,7,7-trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-oneBicyclicDifferent stereochemistry
(1S)-3-[2-(1R)-alkyl derivativesLinearVariations in side chains

These compounds differ in their functional groups and stereochemistry, influencing their biological activities and potential applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

208.146329876 g/mol

Monoisotopic Mass

208.146329876 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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